molecular formula C9H9BrO3S B2997897 2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid CAS No. 1258651-10-3

2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid

Cat. No.: B2997897
CAS No.: 1258651-10-3
M. Wt: 277.13
InChI Key: INSFFHPIZIBRSG-UHFFFAOYSA-N
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Description

2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (: 1258651-10-3) is a brominated heterocyclic compound with a molecular formula of C 9 H 9 BrO 3 S and a molecular weight of 277.14 g/mol . This chemical features a fused thieno[3,2-c]pyran core structure, which is a privileged scaffold in medicinal and organic chemistry. The presence of both a reactive bromine atom and a carboxylic acid functional group on this scaffold makes it a versatile and valuable building block for synthetic chemistry . Researchers can utilize the bromine for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the acetic acid moiety allows for further derivatization into amides or esters, enabling the construction of more complex molecular architectures. Compounds based on the thienopyran structure are of significant interest in the development of novel pharmacologically active molecules. Related heterocyclic systems, particularly those containing nitrogen and sulfur, are frequently investigated for their diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties . The specific substitution pattern on this molecule provides a strategic starting point for constructing compound libraries aimed at drug discovery and lead optimization programs. As with all fine chemicals of this nature, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c10-8-3-5-6(4-9(11)12)13-2-1-7(5)14-8/h3,6H,1-2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSFFHPIZIBRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1SC(=C2)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Esterification: The acetic acid moiety can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic Acid

  • Substituent : Replaces bromine with a chlorosulfonyl (-SO₂Cl) group at the 2-position.
  • Molecular Formula : C₉H₉ClO₅S₂ (vs. C₉H₉BrO₃S for the brominated analog).
  • Molecular Weight : 296.748 g/mol (vs. ~293.20 g/mol for the brominated compound).

3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}benzoic Acid

  • Core Structure : Substitutes the pyran oxygen with a pyridine nitrogen, altering electronic properties.
  • Functional Groups: Features a sulfonyl (-SO₂) bridge linking the thienopyridine core to a benzoic acid group.
  • Molecular Weight : Higher (exact value unspecified) due to the extended aromatic system.
  • Applications : The benzoic acid moiety may enhance binding to biological targets, such as enzymes or receptors .

{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic Acid

  • Core Structure: Replaces the thienopyran ring with a thiazole ring, a common motif in bioactive molecules.
  • Substituents: Includes a 2,2-dimethylpropanoyl (pivaloyl) amide group, which improves metabolic stability.
  • Molecular Weight : Lower (~245.30 g/mol), emphasizing the impact of structural simplification on physicochemical properties .

Commercial Availability and Pricing

Compound Name Molecular Formula Molecular Weight (g/mol) Availability Price (250 mg)
This compound C₉H₉BrO₃S ~293.20 Discontinued N/A
2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid C₉H₉ClO₅S₂ 296.75 Available Request-based
3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid Not specified >400 Available 406.00 €
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid Not specified ~245.30 Available 390.00 €

Key Research Implications

Bromine vs.

Heteroatom Substitution : Pyridine-based analogs (e.g., 3-{...}benzoic acid) may exhibit improved solubility or target affinity due to nitrogen’s electron-withdrawing effects .

Thiazole vs. Thienopyran: Thiazole derivatives prioritize metabolic stability, whereas thienopyrans are explored for their fused-ring aromaticity in materials science .

Biological Activity

2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid is a synthetic organic compound with the molecular formula C9H9BrO3S and a molecular weight of 277.14 g/mol. Its unique structure, particularly the presence of a bromine atom, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The compound features a thieno[3,2-c]pyran framework, which is known for its diverse biological activities. The bromine substituent can enhance reactivity and influence interactions with biological targets.

PropertyValue
Molecular FormulaC9H9BrO3S
Molecular Weight277.14 g/mol
CAS Number1258651-10-3

The specific mechanisms through which this compound exerts its biological effects remain largely unexplored. However, it is believed to interact with various molecular targets leading to significant changes at the cellular level. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its bioavailability and therapeutic potential. Key aspects include:

  • Absorption : The compound's solubility and stability may influence its absorption in biological systems.
  • Distribution : The lipophilicity of the thieno[3,2-c]pyran structure could facilitate distribution across cellular membranes.
  • Metabolism : Potential metabolic pathways need to be elucidated to understand how the compound is processed in vivo.
  • Excretion : Knowledge about elimination routes will help determine dosing regimens.

Anticancer Activity

The thieno[3,2-c]pyran scaffold has been associated with anticancer properties. Investigations into related compounds suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to confirm these effects for the brominated variant.

Case Studies and Research Findings

  • Antimicrobial Activity : A study exploring derivatives of thieno[3,2-c]pyran found that certain modifications enhanced antibacterial activity against Gram-positive bacteria. This suggests that further exploration of this compound may yield similar results.
  • Anticancer Mechanisms : Research on related compounds has indicated that they may act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, compounds targeting the PI3K/Akt pathway have shown promise in preclinical models.
  • Pharmacological Evaluations : Investigations into other thieno derivatives have highlighted their potential as selective inhibitors for various kinases involved in disease processes such as cancer and inflammation.

Q & A

Q. What are the optimal synthetic routes for 2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid?

The synthesis typically involves bromination of the thieno[3,2-c]pyran scaffold followed by acetic acid side-chain introduction. A method analogous to 4H-pyrans synthesis (e.g., cyclocondensation of brominated precursors with malononitrile derivatives under KF catalysis) can be adapted . Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–25°C for regioselective bromination .
  • Acetic acid coupling : Employ carbodiimide-mediated ester hydrolysis or Mitsunobu reactions for side-chain attachment .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 0–25°C65–78
CyclocondensationKF, EtOH, reflux72–85
HydrolysisH2SO4/H2O, 80°C89

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H/13C NMR identifies bromine-induced deshielding in the thieno-pyran ring (δ 3.8–4.2 ppm for CH2 groups) and acetic acid protons (δ 2.5–3.0 ppm) .
  • HRMS : Confirm molecular formula (C11H11BrO3S) with <2 ppm error .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .

Q. How is the structural conformation analyzed experimentally and computationally?

  • X-ray crystallography : Resolves the bicyclic thieno-pyran system and bromine orientation. Similar compounds show dihedral angles of 15–25° between the thiophene and pyran rings .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets; compare HOMO-LUMO gaps to predict reactivity .

Advanced Research Questions

Q. What reaction mechanisms govern bromine substitution in this compound?

The bromine atom at C2 undergoes nucleophilic substitution (SN2) due to steric accessibility. Studies on analogous bromo-thieno compounds show:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Leaving group influence : Bromine’s electronegativity stabilizes transition states, favoring substitution over elimination .

Q. Does this compound exhibit biological activity relevant to drug discovery?

While direct data is limited, structurally related thieno[3,2-c]pyridine derivatives (e.g., clopidogrel metabolites) inhibit platelet aggregation via P2Y12 receptor antagonism . Key comparisons:

  • Bioisosteric potential : The acetic acid group may mimic carboxylate moieties in active metabolites .
  • In vitro assays : Test inhibition of ADP-induced platelet aggregation (IC50 < 10 µM in clopidogrel analogs) .

Q. How should researchers resolve contradictions in reported physicochemical properties?

  • Melting point discrepancies : Reported mp 92.5–93.5°C vs. broader ranges in impure batches. Use DSC for precise measurement.
  • Stability issues : Hydrolytic degradation of the acetic acid group occurs at pH > 8; store at 2–8°C under inert atmosphere .

Q. Table 2: Stability Under Different Conditions

ConditionDegradation Rate (%)Reference
pH 7.4, 25°C<5% over 24h
pH 9.0, 37°C25% over 12h

Q. What computational tools predict its reactivity in complex reactions?

  • Molecular docking : AutoDock Vina assesses binding to enzymes (e.g., cytochrome P450) using clopidogrel analogs as templates .
  • MD simulations : GROMACS evaluates solvation effects on bromine’s electrophilicity .

Q. How is stability optimized for long-term storage?

  • Lyophilization : Freeze-dry in amber vials with argon to prevent oxidation .
  • Excipient compatibility : Blend with mannitol or lactose to reduce hygroscopicity .

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